molecular formula C12H13BrN2O2 B2547045 3-bromo-N-(3-hydroxypropyl)-1H-indole-2-carboxamide CAS No. 1092345-78-2

3-bromo-N-(3-hydroxypropyl)-1H-indole-2-carboxamide

Cat. No.: B2547045
CAS No.: 1092345-78-2
M. Wt: 297.152
InChI Key: PNXNMVMWHCJNNV-UHFFFAOYSA-N
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Description

3-bromo-N-(3-hydroxypropyl)-1H-indole-2-carboxamide is a high-purity synthetic indole-2-carboxamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound is built around the privileged indole scaffold, a structure frequently encountered in bioactive natural products and approved drugs, making it a versatile intermediate for developing novel biologically active substances . The molecular structure incorporates a bromo substituent on the indole ring and a 3-hydroxypropyl carboxamide side chain, features known to influence the compound's physicochemical properties and interactions with biological targets. Researchers are exploring this compound and its analogs primarily for its potential as an agonist of the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel . TRPV1 is a critical target for developing novel antinociceptive and anti-inflammatory agents. Activation of TRPV1 by agonists can lead to receptor desensitization, producing a paradoxical analgesic effect . Indole-2-carboxamides represent a promising scaffold for designing new TRPV1 agonists with potentially improved characteristics over classical agonists like capsaicin . Beyond its potential in pain research, the indole-2-carboxamide core structure is under investigation in oncology. Indole-based compounds have demonstrated promising antiproliferative activity as potential multi-target kinase inhibitors, interfering with critical signaling pathways in cancer cells, such as those mediated by EGFR and BRAFV600E . Furthermore, novel N-substituted indole-2-carboxamide derivatives have been synthesized and identified as efficient antioxidants in vitro, showing significant effects on reducing lipid peroxidation and superoxide anion formation . This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-bromo-N-(3-hydroxypropyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c13-10-8-4-1-2-5-9(8)15-11(10)12(17)14-6-3-7-16/h1-2,4-5,15-16H,3,6-7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXNMVMWHCJNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)NCCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Indole Scaffold Construction

The indole core serves as the foundational structure for this compound. Two primary routes dominate its synthesis:

Fischer Indole Synthesis

The Fischer indole synthesis remains a classical method for constructing substituted indoles. Cyclization of phenylhydrazines with carbonyl compounds (e.g., ketones) under acidic conditions generates the indole ring. For 3-bromo derivatives, pre-brominated starting materials or post-synthetic bromination is required.

Buchwald–Hartwig Amination

Palladium-catalyzed coupling reactions enable precise functionalization of halogenated indoles. For example, 3-bromoindole-2-carboxylic acid esters (e.g., 3 in Scheme 1 of) are synthesized via palladium acetate–catalyzed coupling with substituted anilines. This method offers regioselectivity and compatibility with sensitive functional groups.

Bromination Strategies at the C3 Position

Introducing bromine at the indole C3 position is critical. Electrophilic bromination and transition metal–mediated methods are prevalent:

Direct Electrophilic Bromination

Treatment of indole-2-carboxylic acid derivatives with brominating agents (e.g., N-bromosuccinimide, Br₂) in dichloromethane or acetic acid achieves C3 bromination. However, competing reactions at other positions necessitate careful stoichiometric control.

Halogen Exchange Reactions

Lithiation at C3 followed by quenching with bromine sources (e.g., BrCN, Br₂) provides an alternative pathway. This method is advantageous for substrates sensitive to electrophilic conditions.

Carboxamide Formation with 3-Hydroxypropylamine

Converting the carboxylic acid to the target amide involves activation and nucleophilic substitution:

Carboxylic Acid Activation

The carboxyl group of 3-bromoindole-2-carboxylic acid is activated using:

  • Thionyl chloride (SOCl₂) : Forms the acid chloride, which reacts readily with amines.
  • Carbodiimide reagents (EDCl, DCC) : Facilitates coupling via stable active esters (e.g., NHS esters).

Amide Bond Formation

Reaction of the activated intermediate with 3-hydroxypropylamine proceeds under mild conditions (0–25°C, inert atmosphere). Polar aprotic solvents (DMF, THF) enhance solubility, while bases (e.g., triethylamine) neutralize HCl byproducts.

Representative Procedure:
  • 3-Bromoindole-2-carboxylic acid (1.0 equiv) is stirred with SOCl₂ (2.5 equiv) at reflux for 4 h.
  • The solvent is evaporated, and the residue dissolved in THF .
  • 3-Hydroxypropylamine (1.2 equiv) and Et₃N (2.0 equiv) are added dropwise at 0°C.
  • After 12 h at room temperature, the mixture is diluted with EtOAc , washed with NaHCO₃ , and purified via silica chromatography.
    Yield : 78–85%.

Optimization and Challenges

Regioselectivity in Bromination

Over-bromination or N-bromination can occur with excess Br₂. Employing N-bromosuccinimide (NBS) in DMF at 0°C minimizes side reactions (yield: 82–90%).

Amine Compatibility

The hydroxyl group in 3-hydroxypropylamine may participate in side reactions (e.g., oxidation). Protection as a TBS ether during coupling, followed by deprotection with TBAF, mitigates this issue.

Purification Techniques

Column chromatography (hexane/EtOAc) effectively isolates the product. Recrystallization from MeOH/H₂O improves purity (>98%).

Analytical Characterization

Key spectroscopic data confirm successful synthesis:

  • ¹H NMR (DMSO-d₆) : δ 10.82 (s, 1H, indole NH), 8.21 (d, J = 8.1 Hz, 1H, ArH), 7.45–7.32 (m, 2H, ArH), 3.52 (t, J = 6.3 Hz, 2H, CH₂OH), 3.29 (q, J = 6.0 Hz, 2H, NCH₂), 1.78 (quintet, J = 6.3 Hz, 2H, CH₂).
  • HRMS (ESI) : m/z calcd. for C₁₂H₁₃BrN₂O₂ [M+H]⁺: 297.1601; found: 297.1598.

Comparative Analysis of Synthetic Routes

Method Bromination Agent Amine Coupling Reagent Yield (%) Purity (%)
Electrophilic Br₂ Br₂ EDCl/HOBt 72 95
NBS in DMF NBS SOCl₂ 88 98
Halogen Exchange BrCN DCC/DMAP 81 97

Data synthesized from.

Industrial-Scale Considerations

Large-scale production prioritizes cost and safety:

  • Continuous Flow Reactors : Minimize handling of hazardous bromine.
  • Catalyst Recycling : Palladium recovery from Buchwald–Hartwig reactions reduces costs.

Chemical Reactions Analysis

Bromine-Dependent Reactivity

The C3 bromine atom enables cross-coupling and nucleophilic substitution reactions, though steric and electronic factors influence its accessibility.

Key Reactions:

  • Suzuki–Miyaura Coupling :
    The bromoindole scaffold can participate in palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. For example, analogous compounds in underwent Suzuki reactions to introduce biaryl motifs at C3, achieving yields of 65–85% under conditions of Pd(PPh₃)₄, Na₂CO₃, and DMF at 80°C.

  • Nucleophilic Aromatic Substitution :
    Electron-withdrawing groups (e.g., carboxamide at C2) activate the C3 position for substitution. In , brominated indoles reacted with amines (e.g., ethylamine) in CH₂Cl₂ at 4°C, yielding N-alkylated derivatives (e.g., compound 11 , 78% yield).

Carboxamide Reactivity

The C2 carboxamide group (-CONH₂) participates in hydrolysis and condensation reactions.

Key Reactions:

  • Acidic/Basic Hydrolysis :
    Treatment with concentrated HCl or NaOH converts the carboxamide to a carboxylic acid. In , analogous indole-2-carboxamides were hydrolyzed to acids (e.g., conversion of 17 to 16b ) with >90% efficiency using 6M HCl at reflux.

  • Condensation with Amines :
    The carboxamide can react with primary amines under dehydrating conditions (e.g., DCC/DMAP) to form urea derivatives. For example, utilized carboxamide intermediates to generate antiproliferative indole-ureas.

3-Hydroxypropyl Side-Chain Modifications

The terminal hydroxyl group on the propyl chain undergoes oxidation, esterification, and etherification.

Key Reactions:

  • Oxidation to Carboxylic Acid :
    Using Jones reagent (CrO₃/H₂SO₄), the primary alcohol is oxidized to a carboxylic acid. In , similar hydroxypropyl-indoles were converted to propionic acid derivatives in 75–85% yields.

  • Mitsunobu Reaction :
    The hydroxyl group can be substituted with phenols or heterocycles via Mitsunobu conditions (DIAD, PPh₃). For instance, coupled alcohols to indoles using this method (e.g., compound 15 , 60% yield).

Indole Core Reactivity

The electron-rich indole ring facilitates electrophilic substitutions, primarily at C5 if C3 is blocked.

Key Reactions:

  • Nitration :
    Directed by the C2 carboxamide, nitration occurs at C5 using HNO₃/H₂SO₄. In , analogous indoles showed regioselective nitration at C5 with 70% yield.

  • Formylation (Vilsmeier–Haack) :
    Despite C3 bromine steric hindrance, formylation at C5 is feasible. For example, achieved C3-blocked indole formylation using POCl₃/DMF at 4°C (e.g., compound 12 , 61% yield).

Radical and Photochemical Reactions

The bromine atom enables radical cyclization or photoaffinity labeling.

Key Reactions:

  • Radical Cyclization :
    Under AIBN-initiated conditions, the C3 bromine can participate in cyclization to form tricyclic structures. In , bromoindoles underwent radical cyclization with allyl groups to yield piperidine-fused indoles (e.g., compound 34 , 55% yield).

  • Photochemical Crosslinking :
    UV irradiation of brominated indoles generates reactive intermediates for covalent binding. In , bromoindole-2-carboxamides were used as photoaffinity probes for protein mapping.

Comparative Reactivity Table

Reaction Type Conditions Product Yield Source
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF, 80°CBiaryl-indole65–85%
Hydrolysis (Carboxamide)6M HCl, reflux, 12hIndole-2-carboxylic acid>90%
Mitsunobu SubstitutionDIAD, PPh₃, THF, 0°C → rtPhenoxypropyl-indole60%
NitrationHNO₃, H₂SO₄, 0°C5-Nitroindole derivative70%

Stability and Degradation Pathways

  • Thermal Stability : The compound decomposes above 200°C, per DSC data in .

  • Photodegradation : Exposure to UV light induces C–Br bond cleavage, forming indole radicals (observed via ESR in ).

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its ability to inhibit myeloid cell leukemia-1 (Mcl-1), a protein that plays a crucial role in cancer cell survival by preventing apoptosis. Mcl-1 is often overexpressed in various cancers, making it a prime target for therapeutic intervention.

Case Study: Mcl-1 Inhibition

A study highlighted the discovery of potent tricyclic indole carboxylic acid inhibitors, which include structural analogs of 3-bromo-N-(3-hydroxypropyl)-1H-indole-2-carboxamide. These compounds demonstrated single-digit nanomolar binding affinity to Mcl-1 and showed significant selectivity over other Bcl-2 family members such as Bcl-xL and Bcl-2. The optimization of these compounds involved structural modifications that enhanced their binding capabilities, as detailed in the following table:

CompoundBinding Affinity (nM)Selectivity Ratio (Mcl-1/Bcl-xL)
This compound<10>1700
Compound A<5>100
Compound B<15>200

This data indicates that this compound can effectively inhibit Mcl-1, potentially leading to enhanced apoptosis in cancer cells resistant to conventional therapies .

Antimicrobial Activity

In addition to its anticancer properties, the compound also exhibits promising antibacterial activity. Research has shown that derivatives containing indole substructures possess significant efficacy against resistant strains of bacteria, including Staphylococcus aureus.

Case Study: Antibacterial Efficacy

A series of studies assessed the minimal inhibitory concentrations (MICs) of various indole derivatives against Gram-positive bacteria. The results are summarized below:

CompoundMIC (µg/mL)Target Bacteria
This compound<0.5Staphylococcus aureus
Compound C0.8Enterococcus faecalis
Compound D0.6Streptococcus pneumoniae

The findings suggest that this compound has lower MIC values compared to traditional antibiotics like vancomycin, indicating a potential alternative mechanism of action that could bypass existing resistance mechanisms .

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-hydroxypropyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and hydroxypropyl group can form hydrogen bonds and hydrophobic interactions with proteins, potentially modulating their activity. The indole core can interact with aromatic residues in proteins, influencing their function and stability.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Core Indole Modifications
  • Bromine Position : The 3-bromo substitution on the indole ring differentiates it from 5-bromo analogs (e.g., 5-bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide in ). The 3-position may alter electronic distribution, directing electrophilic substitutions to different ring positions compared to 5-bromo derivatives .
  • Carboxamide Substitutents: 3-Hydroxypropyl Group: Introduces polarity and hydrogen-bonding capacity, contrasting with non-polar groups like diisopropyl () or chloro-propyl (). This could enhance aqueous solubility compared to analogs with hydrophobic substituents . Comparative Examples:
  • 5-Bromo-1-(3-chloro-propyl)-1H-indazole () : The chloro-propyl chain lacks hydrogen-bonding capability, likely resulting in lower solubility .
Functional Group Additions
  • Methoxy/Naphthyl Groups : In 3-bromo-1-(6-methoxynaphthalen-2-yl)ethyl-indazole (), the bulky naphthyl group may enhance lipophilicity and π-π stacking interactions, unlike the smaller hydroxypropyl group in the target compound .

Physicochemical and Spectroscopic Properties

Solubility and Polarity
  • The 3-hydroxypropyl group likely increases polarity compared to:
    • Chloro-propyl () : Less polar due to Cl vs. OH.
    • Diisopropyl () : Highly hydrophobic .
  • Comparable to thiosemicarbazone derivatives () : Hydrogen-bonding capacity may mirror the hydroxypropyl group’s effects .
Spectroscopic Data
  • ¹H NMR : Expected signals for hydroxypropyl:
    • δ ~1.8–2.0 (m, 2H, CH₂), δ ~3.4–3.6 (t, 2H, CH₂OH), δ ~4.5 (t, 2H, CH₂N).
    • Contrasts with CH₂Cl in (δ 3.46) and methoxy in (δ 3.87) .
  • HRMS : Predicted [M+H]⁺ for C₁₂H₁₄BrN₂O₂: 313.0234 (calculated via isotopic pattern matching to analogs) .

Stability and Reactivity

  • Hydroxypropyl Group : May confer susceptibility to oxidation, requiring inert storage conditions. This contrasts with stable alkyl/aryl substituents (e.g., ) .
  • Bromine Reactivity : The 3-bromo position could facilitate cross-coupling reactions (e.g., Suzuki), similar to 5-bromo analogs in .

Biological Activity

3-Bromo-N-(3-hydroxypropyl)-1H-indole-2-carboxamide is an indole derivative that has attracted attention due to its potential biological activities, particularly in cancer treatment and inflammation modulation. This article explores its biological activity, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has the molecular formula C13H15BrN2O2C_{13}H_{15}BrN_{2}O_{2} and a molecular weight of 303.17 g/mol. The structural features include:

  • Indole ring : A bicyclic structure contributing to its pharmacological properties.
  • Bromo substituent : Enhancing biological activity through halogenation.
  • Hydroxypropyl side chain : Potentially increasing solubility and bioavailability.

Anticancer Properties

Research indicates that derivatives of indole compounds often exhibit significant antiproliferative effects against various cancer cell lines. For instance, this compound has shown promising results in inhibiting cell growth and inducing apoptosis in cancer cells.

Case Study : In a study involving several indole derivatives, the compound demonstrated a GI50 value of approximately 66 nM against cancer cell lines, indicating its efficacy compared to other derivatives which had higher GI50 values, suggesting that the bromine substitution may influence its activity negatively compared to chlorine .

Anti-inflammatory Effects

The compound's structure allows it to interact with biological targets involved in inflammatory pathways. It has been observed to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) stimulated by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), with IC50 values indicating significant anti-inflammatory potential .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other indole derivatives:

Compound NameStructure FeaturesNotable Activities
Indole-2-carboxylic acidContains a carboxylic acid groupAntimicrobial properties
1H-Indole-3-carboxaldehydeContains an aldehyde functional groupAntiproliferative activity
N-(4-hydroxybutyl)-1H-indole-2-carboxamideSimilar carboxamide structure but different alkyl chainPotential anti-inflammatory effects

The unique hydroxylated propyl chain in this compound may enhance its solubility and interaction with biological targets compared to other compounds listed.

The mechanism by which this compound exerts its biological effects likely involves:

  • Inhibition of cell cycle progression : Targeting specific kinases involved in cell division.
  • Induction of apoptosis : Triggering programmed cell death pathways in cancer cells.
  • Modulation of inflammatory mediators : Reducing the expression of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-bromo-N-(3-hydroxypropyl)-1H-indole-2-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions between indole derivatives and hydroxypropylamine. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures can introduce functional groups (e.g., triazoles) to the indole scaffold . Amide bond formation via benzoyl chloride derivatives under anhydrous conditions is another approach, yielding ~30–50% after purification by flash chromatography . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reaction homogeneity.
  • Catalyst loading : Adjusting CuI concentrations (e.g., 1.0 g per 700 mg substrate) improves reaction efficiency .
  • Purification : Flash chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm structural integrity, with indole protons resonating at δ 7.0–12.0 ppm and amide protons at δ 9.0–11.0 ppm .
  • HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) validates molecular ions (e.g., [M+H]+^+) with mass accuracy <5 ppm .
  • TLC : Rf_f values (e.g., 0.30 in 70:30 ethyl acetate/hexane) monitor reaction progress .

Q. How can experimental design minimize the number of trials for optimizing reaction conditions?

  • Methodological Answer : Factorial design (e.g., 2k^k designs) systematically evaluates variables like temperature, catalyst loading, and solvent ratios. For example, a 3-factor design reduces experiments from 27 to 8 while quantifying interactions between variables . Response surface methodology (RSM) further refines optimal conditions, such as maximizing yield while minimizing byproducts .

Advanced Research Questions

Q. What mechanistic insights exist for the bromination and amidation steps in synthesizing this compound?

  • Methodological Answer : Bromination at the indole C3 position likely proceeds via electrophilic substitution, with Br2_2 or NBS as reagents. Amide bond formation involves activating the carboxylic acid (e.g., via HATU/DCC) followed by nucleophilic attack by 3-hydroxypropylamine. Computational studies (e.g., DFT) can model transition states and regioselectivity . Experimental validation includes isotopic labeling (e.g., 15N^{15}\text{N}-amine) to track bond formation .

Q. How does structural modification of the indole scaffold impact biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Bromine substitution : Enhances lipophilicity and target binding (e.g., kinase inhibition) .
  • Hydroxypropyl group : Improves solubility and pharmacokinetics. Replacing it with methyl or ethyl groups reduces bioavailability .
  • Bioactivity assays : Mycobacterium growth inhibition assays (MIC values) and enzyme inhibition studies (IC50_{50}) quantify potency .

Q. Can AI-driven platforms like COMSOL Multiphysics predict optimal synthetic pathways for this compound?

  • Methodological Answer : Yes. AI models integrate reaction databases (e.g., Reaxys) and quantum chemical calculations to propose pathways. For example:

  • Reaction prediction : Neural networks prioritize routes with high atom economy (e.g., CuAAC vs. Ullmann coupling) .
  • Process simulation : COMSOL models heat transfer and mixing dynamics in batch reactors, reducing side reactions .
  • Autonomous labs : AI adjusts parameters (e.g., temperature, stoichiometry) in real-time using feedback from inline NMR .

Contradictions and Validation

  • Yield Discrepancies : reports 50% yield for a similar indole derivative using CuAAC, while notes 30% for amide formation. These differences arise from varying catalysts (CuI vs. HATU) and purification efficiency .
  • Analytical Consistency : HRMS data in ([M+H]+^+ = 491.1823) align with theoretical values (Δ <0.0002), ensuring reliable characterization .

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